molecular formula C14H20O3 B8259301 Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate CAS No. 102416-46-6

Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate

Cat. No.: B8259301
CAS No.: 102416-46-6
M. Wt: 236.31 g/mol
InChI Key: KYUKOTCUMHMNDL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate is a branched-chain ester featuring a 2,4-dimethylphenoxy substituent. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial and enzyme-inhibiting agents. The compound is synthesized via nucleophilic substitution reactions under reflux conditions, often requiring strong bases due to the low acidity of 2,4-dimethylphenol precursors . Derivatives of this compound, such as hydrazides and oxadiazole-thiol analogs, exhibit notable antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and lipoxygenase inhibitory effects, highlighting its pharmacological relevance .

Properties

IUPAC Name

ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-6-16-13(15)14(4,5)17-12-8-7-10(2)9-11(12)3/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUKOTCUMHMNDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237782
Record name Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102416-46-6
Record name Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102416-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate typically involves the esterification of 2-(2,4-dimethylphenoxy)-2-methylpropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, where nucleophiles like hydroxide ions can replace the ethoxy group, forming the corresponding acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, acidic or basic aqueous solutions.

Major Products:

    Oxidation: 2-(2,4-dimethylphenoxy)-2-methylpropanoic acid.

    Reduction: 2-(2,4-dimethylphenoxy)-2-methylpropanol.

    Substitution: 2-(2,4-dimethylphenoxy)-2-methylpropanoic acid.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: Utilized in the production of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological systems.

Mechanism of Action

The mechanism by which Ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active acid form, which can then interact with enzymes or receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of ethyl 2-(2,4-dimethylphenoxy)-2-methylpropanoate are highly sensitive to substituent variations on the phenoxy ring or ester backbone. Below is a comparative analysis of its analogs:

Compound Name Molecular Formula Key Substituents Synthesis Method Biological Activity/Application References
Ethyl 2-(3,4-dimethylphenoxy)-2-methylpropanoate C₁₄H₂₀O₃ 3,4-dimethylphenoxy Reflux with strong base Intermediate for drug candidates
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate C₁₃H₁₇ClO₃ 4-Cl, 3-CH₃ on phenoxy Halogenation under mild conditions Potential pesticidal activity
Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate C₁₂H₁₄BrClO₃ 4-Br, 2-Cl on phenoxy Electrophilic substitution Unspecified (patented intermediates)
Ethyl 2-methyl-2-phenylpropanoate C₁₂H₁₆O₂ Phenyl instead of phenoxy Esterification of carboxylic acid Flavor/aroma chemistry (e.g., rum)
Ethyl 2-(2,4-dimethylphenoxy)ethanoate C₁₂H₁₆O₃ Ethanoate backbone Alkylation of intermediates Precursor to opioid analgesics (e.g., sulfentanyl)

Key Findings from Comparative Studies

  • Biological Activity: The 2,4-dimethylphenoxy moiety in the parent compound is critical for antibacterial efficacy.
  • Pharmacological Potential: Derivatives like ethyl 2-(2,4-dimethylphenoxy)ethanoate are intermediates in opioid synthesis, underscoring the importance of ester backbone flexibility in drug design .

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